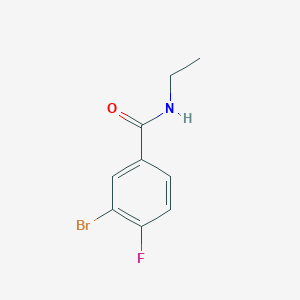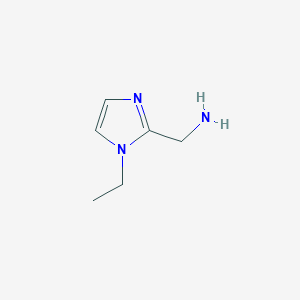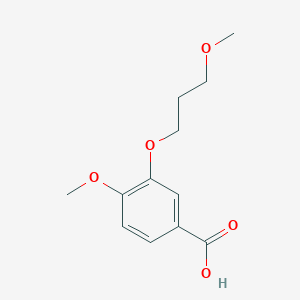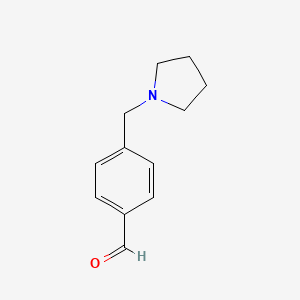
4-(Pyrrolidin-1-ylmethyl)benzaldehyde
Vue d'ensemble
Description
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs . It has the empirical formula C12H15NO and a molecular weight of 189.25 .
Synthesis Analysis
A rapid and high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established. The target compound was synthesized from the commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis
The SMILES string of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is O=Cc1ccc(CN2CCCC2)cc1. The InChI is 1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde include its empirical formula (C12H15NO), molecular weight (189.25), and its structure represented by the SMILES string (O=Cc1ccc(CN2CCCC2)cc1) and InChI (1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2) .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde. The information available primarily highlights its role as an important intermediate in the synthesis of small molecule anticancer drugs. Below is a detailed section on this application:
Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: is recognized as a crucial water-soluble aldehyde intermediate in the development of small molecule anticancer drugs. These small molecules can interfere with specific molecular targets involved in cancer progression and metastasis. The compound’s synthesis from commercially available terephthalaldehyde involves a series of reactions, including acetal reaction, nucleophilic reaction, and hydrolysis reaction, which have been optimized for rapid and high-yield production .
Safety And Hazards
The safety data sheet for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYCACQSYAYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630506 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)benzaldehyde | |
CAS RN |
650628-72-1 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


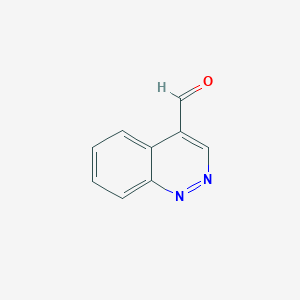
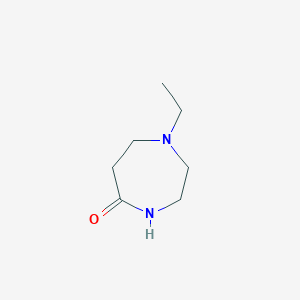
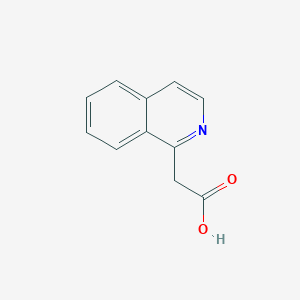
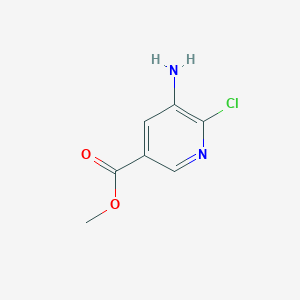
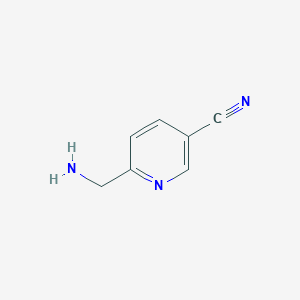
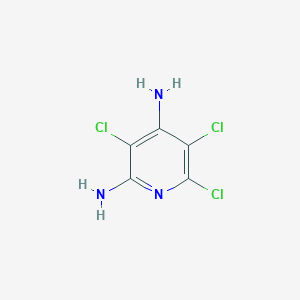
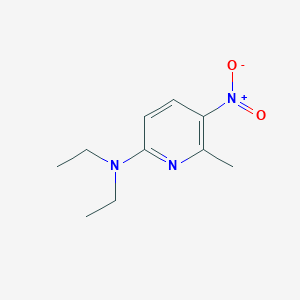
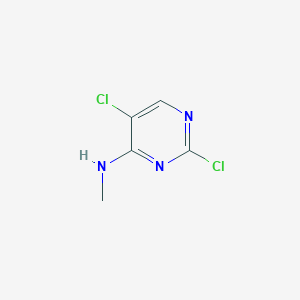
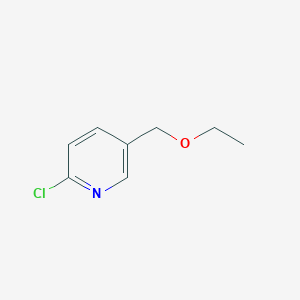
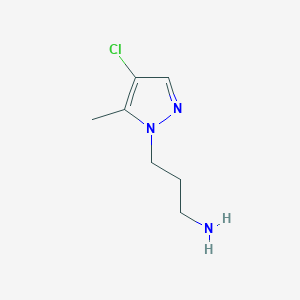
![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)
